4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a benzene ring substituted with a cyano group (-CN) and a piperidine ring substituted with a methylamino group (-NCH3). The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(aminomethyl)piperidine and 4-cyanobenzaldehyde.
Reaction Steps:
Formation of Schiff Base: The amine group of 4-(aminomethyl)piperidine reacts with the aldehyde group of 4-cyanobenzaldehyde to form a Schiff base.
Reduction: The Schiff base is then reduced, often using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to form the final product.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: 4-(4-(Methylamino)piperidin-1-yl)methyl)benzoic acid.
Reduction: 4-(4-(Methylamino)piperidin-1-yl)methyl)benzylamine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development. Industry: It is utilized in the manufacturing of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine: Lacks the cyano group, resulting in different reactivity and applications.
4-(Methylamino)piperidine: Similar structure but without the benzene ring, leading to different chemical properties.
4-(Methylamino)benzonitrile: Lacks the piperidine ring, altering its biological and chemical behavior.
Uniqueness: The presence of both the cyano group and the piperidine ring in 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride provides a unique combination of reactivity and functionality, making it valuable in various scientific and industrial applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile chemical properties and applications make it a valuable compound for various fields.
Properties
IUPAC Name |
4-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVZHMBAIEXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.